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Dabcyl-ktsavlqsgfrkme-edans

Cat. No.: B3029632
M. Wt: 2195.4 g/mol
InChI Key: CEVTYCZVZYWVFB-LWSZPLOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Fluorescence Resonance Energy Transfer (FRET) in Biochemical Assays

At the heart of how Dabcyl-KTSAVLQSGFRKME-Edans and similar substrates function is a photophysical process known as Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent interaction between two dye molecules, a donor and an acceptor. assaygenie.com When in close proximity (typically 1-10 nanometers), energy from an excited donor fluorophore can be transferred non-radiatively to a nearby acceptor fluorophore. assaygenie.comcreative-biostructure.com This energy transfer quenches the donor's fluorescence and can sometimes result in the acceptor emitting light. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, a property that is ingeniously exploited in biochemical assays. creative-biostructure.com

In the context of protease assays, a peptide substrate is synthesized with a FRET pair—a donor fluorophore and an acceptor quencher—at opposite ends of a specific amino acid sequence that the target protease recognizes. nih.gov In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon enzymatic cleavage of the peptide bond by the protease, the fluorophore and quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence. nih.gov This change in fluorescence provides a direct and real-time measure of the protease's activity.

Significance of Peptide-Based Probes in Protease Activity Monitoring

Proteases, enzymes that catalyze the breakdown of proteins, play critical roles in numerous biological processes, from cell signaling to viral replication. thermofisher.com The ability to monitor their activity is crucial for both fundamental research and drug development. Peptide-based probes, especially fluorogenic ones, offer several advantages for this purpose. They provide a continuous and highly sensitive means to measure enzyme kinetics, often requiring only small amounts of enzyme and substrate. pnas.orgnih.gov

These probes can be designed with specific peptide sequences that are recognized and cleaved by a particular protease, thereby ensuring high selectivity. nih.gov This specificity allows researchers to study the activity of a single type of protease even in a complex mixture of proteins. The use of such probes has become a standard method for determining protease specificity and for high-throughput screening of potential enzyme inhibitors. pnas.org

Positioning of this compound as a Research Tool

This compound is a prime example of a sophisticated FRET-based substrate designed for a specific and critical target. bpsbioscience.com This 14-amino acid peptide is flanked by the quencher Dabcyl and the fluorophore Edans. bpsbioscience.com The peptide sequence, KTSAVLQSGFRKME, is recognized and cleaved by the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV and SARS-CoV-2.

The cleavage of this substrate occurs specifically between the glutamine (Q) and serine (S) residues. ubpbio.com This action separates the Edans fluorophore from the Dabcyl quencher, leading to a detectable increase in fluorescence. The high specificity and sensitivity of this substrate have made it an invaluable tool in the study of coronavirus proteases and in the screening for antiviral inhibitors. genscript.com

Detailed Research Findings

This compound has been instrumental in characterizing the kinetic properties of viral proteases. Its use has enabled precise measurements of key enzymatic parameters.

Key Properties of this compound:

Property Value
Molecular Formula C₉₅H₁₄₁N₂₅O₂₄S₂
Molecular Weight ~2081.4 g/mol
Excitation Wavelength ~336-355 nm
Emission Wavelength ~490-538 nm
Purity >95% (HPLC)
Solubility Soluble in DMSO

This table is based on data from multiple sources. bpsbioscience.comgenscript.comlifetein.comsigmaaldrich.com

Research has shown that for the SARS-CoV-2 3CL protease, this substrate exhibits a Michaelis constant (Km) of approximately 17 µM and a catalytic rate constant (kcat) of 1.9 s⁻¹. bpsbioscience.comlifetein.com These values indicate a high affinity of the enzyme for the substrate and an efficient catalytic process. researchgate.net The optimal working concentration for this substrate in assays is typically between 20 and 50 µM. ubpbio.com

The development and application of this compound underscore the power of combining peptide chemistry and fluorescence spectroscopy to create powerful tools for biomedical research. This specific fluorogenic substrate has played a significant role in the rapid characterization of coronavirus proteases and continues to be a vital component in the ongoing search for effective antiviral therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C97H142F3N25O26S2 B3029632 Dabcyl-ktsavlqsgfrkme-edans

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H141N25O24S2.C2HF3O2/c1-53(2)48-71(113-93(140)79(54(3)4)116-81(128)55(5)105-92(139)74(52-122)115-94(141)80(56(6)123)117-89(136)66(25-14-16-43-97)107-82(129)58-29-31-59(32-30-58)118-119-60-33-35-61(36-34-60)120(7)8)90(137)111-69(37-39-76(98)124)87(134)114-73(51-121)84(131)104-50-77(125)106-72(49-57-20-11-10-12-21-57)91(138)109-67(27-19-44-103-95(99)100)86(133)108-65(24-13-15-42-96)85(132)112-70(41-47-145-9)88(135)110-68(38-40-78(126)127)83(130)102-46-45-101-64-26-17-23-63-62(64)22-18-28-75(63)146(142,143)144;3-2(4,5)1(6)7/h10-12,17-18,20-23,26,28-36,53-56,65-74,79-80,101,121-123H,13-16,19,24-25,27,37-52,96-97H2,1-9H3,(H2,98,124)(H,102,130)(H,104,131)(H,105,139)(H,106,125)(H,107,129)(H,108,133)(H,109,138)(H,110,135)(H,111,137)(H,112,132)(H,113,140)(H,114,134)(H,115,141)(H,116,128)(H,117,136)(H,126,127)(H4,99,100,103)(H,142,143,144);(H,6,7)/t55-,56+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVTYCZVZYWVFB-LWSZPLOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H142F3N25O26S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2195.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Synthetic Methodologies of Dabcyl Ktsavlqsgfrkme Edans

Rationale for Peptide Sequence Selection (KTSAVLQSGFRKME)

The specificity and efficiency of an enzymatic reaction are primarily dictated by the interaction between the enzyme's active site and its substrate. The selection of the 14-amino acid sequence, Lys-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-Met-Glu (KTSAVLQSGFRKME), is a critical design element.

Target Specificity: This particular peptide sequence is not arbitrary; it is designed to be a specific substrate for the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV. ubpbio.com The sequence mimics a natural cleavage site found in the viral polyprotein, specifically the junction between non-structural protein 4 (nsp4) and non-structural protein 5 (nsp5). researchgate.net The protease recognizes and cleaves the peptide bond between the glutamine (Gln) and the serine (Ser) residues within this sequence. ubpbio.com This high degree of specificity ensures that the substrate is primarily acted upon by the target protease, minimizing off-target cleavage by other proteases that may be present in a biological sample.

Kinetic Properties: The interaction between the KTSAVLQSGFRKME sequence and the SARS-CoV-2 3CL protease is characterized by favorable kinetic parameters. It exhibits a Michaelis constant (Kₘ) of approximately 15-17 µM and a catalytic rate constant (kcat) of 1.9 s⁻¹. invivochem.commedchemexpress.com A low Kₘ value signifies a high affinity of the enzyme for the substrate, meaning the enzyme can become saturated at relatively low substrate concentrations. The high kcat value indicates a rapid turnover rate, where the enzyme efficiently catalyzes the cleavage of the substrate. These properties make it a highly sensitive tool for detecting protease activity and for high-throughput screening of potential inhibitors. researchgate.net

Integration of the FRET Pair: Dabcyl (Quencher) and Edans (Fluorophore)

To enable real-time monitoring of protease activity, the peptide is labeled with a Fluorescence Resonance Energy Transfer (FRET) pair. This pair consists of a fluorescent donor molecule and a quencher molecule. In this substrate, the chosen pair is Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the fluorophore and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) as the quencher. lifetein.com

FRET Mechanism: FRET is a non-radiative energy transfer process wherein the excitation energy of the donor fluorophore is transferred to a nearby acceptor molecule (the quencher) without the emission of a photon. lifetein.com This energy transfer is highly dependent on the distance between the donor and acceptor, decaying inversely with the sixth power of their separation. lifetein.com For efficient FRET to occur, several conditions must be met:

The donor and acceptor must be in close proximity, typically within 10-100 Å. lifetein.complos.org

The emission spectrum of the donor must overlap significantly with the absorption spectrum of the acceptor. mdpi.comresearchgate.net

Spectral Properties: The Edans/Dabcyl pair is exceptionally well-suited for FRET-based assays. sciforum.net Edans, the donor, has an excitation maximum around 336-355 nm and emits fluorescence at approximately 490-538 nm. medchemexpress.complos.orgstemcell.com Dabcyl is a non-fluorescent "dark" quencher with a broad absorption spectrum that peaks around 453-472 nm, which substantially overlaps with the emission of Edans. lifetein.complos.orgmdpi.com This excellent spectral overlap results in highly efficient quenching (often >95%) when the two are held together by the intact peptide backbone. lifetein.com

Upon enzymatic cleavage of the peptide bond between Gln and Ser, the Edans-containing fragment is liberated from the Dabcyl-containing fragment. This separation disrupts FRET, causing the quenching to cease and resulting in a strong, quantifiable increase in the fluorescence signal of Edans. lifetein.com This direct correlation between cleavage and fluorescence allows for continuous and sensitive measurement of enzyme kinetics. plos.org

Table 1: Spectral and FRET Properties of the Edans/Dabcyl Pair
ComponentTypeExcitation Max (λex)Emission Max (λem)Absorption Max (λabs)Key Feature
EdansDonor Fluorophore~336-355 nm plos.orgstemcell.com~490-538 nm medchemexpress.complos.org~336 nm plos.orgProvides the fluorescent signal upon cleavage.
DabcylAcceptor QuencherN/AN/A~453-472 nm plos.orgmdpi.comNon-fluorescent "dark" quencher, minimizing background signal. lifetein.com

Solid-Phase Peptide Synthesis (SPPS) Strategies

The synthesis of Dabcyl-KTSAVLQSGFRKME-Edans is accomplished using solid-phase peptide synthesis (SPPS), a robust and efficient method for creating peptides of a defined sequence. biorxiv.org

Fmoc-based Chemical Synthesis

The most common strategy for SPPS is based on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal amine protection. explorationpub.com The Fmoc-based approach offers a key advantage in its orthogonality. The Fmoc protecting group is labile to mild basic conditions (typically a solution of 20% piperidine (B6355638) in DMF), while the acid-labile protecting groups on the amino acid side chains remain intact. explorationpub.comnih.gov This allows for the selective deprotection of the N-terminus at each step of the synthesis without compromising the integrity of the side chains.

Sequential Amino Acid Coupling Procedures

The synthesis begins with a solid support, such as a Rink Amide resin, which provides the C-terminal amide upon final cleavage. explorationpub.com The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus. The process involves a series of repeated cycles:

Deprotection: The Fmoc group of the resin-bound amino acid is removed with a piperidine solution to expose a free N-terminal amine. explorationpub.com

Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HATU, HOBt/DIC) and then added to the resin, where it forms a peptide bond with the free amine of the growing chain. explorationpub.comnih.gov

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like dimethylformamide (DMF) to remove excess reagents and byproducts. explorationpub.com

This cycle is repeated for each of the 14 amino acids until the full peptide sequence is assembled on the solid support.

Chromophore and Fluorophore Conjugation Techniques

Precise placement of the Edans fluorophore and Dabcyl quencher is essential for the substrate's function. This is typically achieved by using pre-derivatized amino acids that are incorporated during the SPPS cycle. lifetein.com

Edans Conjugation: Edans is commonly conjugated to the side chain of a glutamic acid (Glu) residue. The synthesis starts by coupling Fmoc-Glu(EDANS)-OH to the Rink Amide resin. explorationpub.com This places the Edans moiety at the C-terminal end of the final peptide.

Dabcyl Conjugation: After the final amino acid of the peptide sequence (Lysine) is coupled and its Fmoc group is removed, Dabcyl acid is coupled to the free N-terminal amine. explorationpub.com Alternatively, an Fmoc-Lys(Dabcyl)-OH building block can be used as the N-terminal residue to incorporate the quencher via the lysine (B10760008) side chain. lifetein.com

Post-Synthetic Processing and Analytical Purification Approaches

Once the on-resin synthesis is complete, the peptide must be cleaved from the support, deprotected, and purified to yield the final, high-purity product.

Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. This is typically accomplished by treating the resin with a strong acidic cocktail, most commonly containing trifluoroacetic acid (TFA) along with various scavengers (e.g., water, triisopropylsilane) to prevent side reactions with the deprotected amino acid residues. nih.gov

Purification and Analysis: The crude peptide obtained after cleavage is a mixture containing the desired product along with truncated or incomplete sequences and other impurities. Purification is almost universally performed using reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.com This technique separates molecules based on their hydrophobicity, effectively isolating the full-length, correctly folded peptide from contaminants.

The identity and purity of the final product are confirmed through analytical techniques:

Biophysical Principles Underlying Dabcyl Ktsavlqsgfrkme Edans Functionality

Theoretical Basis of FRET Quenching and De-quenching upon Proteolysis

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule. 101.200.202 In the Dabcyl-KTSAVLQSGFRKME-Edans peptide, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) serves as the donor fluorophore, and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) acts as the acceptor, or quencher. lifetein.comsci-hub.se

The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, decaying inversely with the sixth power of their separation. lifetein.com When the peptide is intact, the Edans and Dabcyl moieties are held in close proximity (typically within 10-100 Å), allowing for efficient FRET to occur. figshare.comresearchgate.net This results in the quenching of Edans' fluorescence, as the energy it absorbs is transferred to and dissipated by the non-fluorescent Dabcyl quencher. lifetein.comthermofisher.com

Proteolysis, the enzymatic cleavage of the peptide backbone, severs the covalent link between the Edans and Dabcyl groups. This separation disrupts the FRET process, leading to a "de-quenching" of the Edans fluorophore. Consequently, upon excitation, the Edans moiety can now emit its characteristic fluorescence, which can be measured to quantify the rate of the enzymatic reaction. This "turn-on" fluorescence provides a direct and continuous method for monitoring protease activity.

Spectroscopic Characteristics of the Dabcyl-Edans Pair in the Context of the Peptide

The effectiveness of the Dabcyl-Edans pair for FRET-based assays is due to their favorable spectroscopic properties. A critical requirement for efficient FRET is a significant overlap between the emission spectrum of the donor (Edans) and the absorption spectrum of the acceptor (Dabcyl). mdpi.comresearchgate.net

Edans typically exhibits an excitation maximum around 336-342 nm and an emission maximum around 490-496 nm. figshare.comresearchgate.netmdpi.com Dabcyl, on the other hand, has a broad absorption spectrum with a maximum around 453-472 nm, which substantially overlaps with the emission of Edans. lifetein.comfigshare.comresearchgate.netmdpi.com This excellent spectral overlap is a primary reason for the high quenching efficiency observed in the intact peptide. mdpi.comresearchgate.net

Upon cleavage of the peptide by a protease, the quenching is relieved, and the fluorescence of the resulting Edans-containing fragment can be detected. For instance, with the this compound substrate, the enhanced fluorescence is often monitored at an emission wavelength of 538 nm following excitation at 355 nm. ubpbio.commedchemexpress.com The significant difference in fluorescence intensity between the intact and cleaved substrate, with some studies reporting more than a 10-fold increase, allows for highly sensitive detection of protease activity. researchgate.net

PropertyEdans (Donor)Dabcyl (Acceptor/Quencher)
Excitation Wavelength (λex) ~336-342 nm lifetein.comfigshare.comresearchgate.netmdpi.comN/A (non-fluorescent) lifetein.com
Emission Wavelength (λem) ~490-496 nm figshare.comresearchgate.netmdpi.comN/A (non-fluorescent) lifetein.com
Absorption Wavelength (λabs) ~336 nm figshare.comresearchgate.net~453-472 nm lifetein.comfigshare.comresearchgate.netmdpi.com

Table 1: Spectroscopic Properties of the Dabcyl-Edans FRET Pair

Enzymatic Cleavage Mechanism and Resulting Fluorescence Signal Generation

The peptide sequence KTSAVLQSGFRKME is specifically designed as a substrate for certain proteases, most notably the 3C-like protease (3CLpro) or main protease (Mpro) of coronaviruses, including SARS-CoV. ubpbio.com This protease recognizes and cleaves the peptide bond between the glutamine (Q) and serine (S) residues within this sequence. ubpbio.com

The process begins with the binding of the this compound substrate to the active site of the protease. The enzyme then catalyzes the hydrolysis of the specific peptide bond. This cleavage event results in the separation of the peptide into two fragments: Dabcyl-KTSAVLQ and SGFRKME-Edans.

Application in Protease Enzyme Kinetic and Mechanistic Investigations

Characterization of Viral Proteases

This substrate has been widely used to characterize the activity of several viral proteases, particularly the 3C-like proteases (3CLpro) of coronaviruses. researchgate.net

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, making it a key drug target. asm.orgbiolegend.com Dabcyl-ktsavlqsgfrkme-edans serves as a substrate for SARS-CoV-2 3CLpro, enabling the study of its enzymatic activity and the screening of potential inhibitors. asm.orgbiolegend.com The substrate contains a sequence recognized and cleaved by the protease. researchgate.netbiolegend.com Upon cleavage, the fluorescence of the Edans group can be monitored, typically with an excitation wavelength around 340-355 nm and an emission wavelength around 490-538 nm. biolegend.comnih.gov

Similar to its SARS-CoV-2 counterpart, the 3C-like protease of the original SARS-CoV is also a target for antiviral research. This compound is a well-established substrate for SARS-CoV 3CLpro. nih.gov Studies have utilized this substrate to determine the kinetic parameters of the enzyme and to screen for inhibitors. nih.gov The principle of the assay remains the same, relying on the FRET mechanism to detect proteolytic cleavage. nih.gov

The 3C-like protease of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) can also be assayed using fluorogenic substrates. While specific kinetic data for this compound with MERS-CoV 3CLpro is less commonly reported in the provided results, it is established that this substrate works as a generic peptide substrate for many coronaviruses. researchgate.net FRET-based assays using similar Dabcyl and Edans modified peptides have been employed to define the substrate specificity of MERS-CoV 3CLpro. researchgate.net

Interestingly, the utility of this compound extends beyond coronaviruses. Research has shown that this substrate, originally designed for SARS-CoV 3CLpro, can also be used to assay the activity of the 3C protease (3Cpro) from the Foot-and-Mouth Disease Virus (FMDV). researchgate.netmdpi.com This is possible because FMDV 3Cpro also recognizes and cleaves at a glutamine residue, similar to the coronavirus 3CL proteases. mdpi.com This cross-reactivity has enabled the use of this substrate in FRET-based assays to identify and confirm inhibitors of FMDV 3Cpro. researchgate.netmdpi.com

MERS-CoV 3C-like Protease (3CLpro)

Determination of Steady-State Kinetic Parameters

A primary application of this compound is the determination of steady-state kinetic parameters for various proteases.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (K_m). solubilityofthings.com The Michaelis constant, K_m, represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. solubilityofthings.comlibretexts.org

By measuring the initial rates of cleavage of this compound at various concentrations, researchers can derive the K_m value for a specific protease. nih.govasm.org This is typically done by fitting the experimental data to the Michaelis-Menten equation. nih.govasm.org

Table 1: Reported Kinetic Parameters for Viral Proteases with this compound

ProteaseK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)Source
SARS-CoV-2 3CLpro10.5 ± 3.22.2 ± 0.30.21 asm.orgasm.org
SARS-CoV-2 3CLpro171.9Not Specified ubpbio.com
SARS-CoV-2 3CLpro17.67 ± 1.932.99 ± 0.490.17 ± 0.02 frontiersin.org
SARS-CoV-2 3CLpro38 ± 40.39 ± 0.01Not Specified acs.org
SARS-CoV 3CLpro17 ± 41.9 ± 0.10.11 nih.gov
SARS-CoV 3CLpro45 ± 41.5 ± 0.2Not Specified acs.org

This table is based on available data and may not be exhaustive. Kinetic parameters can vary based on experimental conditions.

Turnover Number (k_cat) Calculation

The turnover number, or k_cat, represents the maximum number of substrate molecules that a single enzyme molecule can convert into product per unit of time when the enzyme is saturated with the substrate. For proteases, k_cat is a critical parameter for understanding their catalytic efficiency. The k_cat for proteases is determined by measuring the initial reaction velocity at various concentrations of the this compound substrate and fitting the data to the Michaelis-Menten equation. nih.gov

Several studies have reported k_cat values for different proteases using this substrate. For instance, with SARS-CoV 3CLpro, a k_cat of 1.9 s⁻¹ has been observed. researchgate.net In another study, SARS-CoV-2 3CLpro exhibited a k_cat of 2.2 ± 0.3 s⁻¹. asm.org However, other research has found different k_cat values for SARS-CoV-2 3CLpro, such as 0.040 s⁻¹ and 0.39 ± 0.01 s⁻¹. acs.orgrialpharma.it These variations can be attributed to differences in experimental conditions, such as pH and buffer composition. rialpharma.it

Table 1: Reported k_cat Values for Various Proteases with this compound

Catalytic Efficiency (k_cat/K_m) Analysis

The catalytic efficiency, represented by the k_cat/K_m ratio, is a measure of how efficiently an enzyme converts a substrate into a product. It takes into account both the rate of the reaction (k_cat) and the affinity of the enzyme for the substrate (K_m). A higher k_cat/K_m value indicates a more efficient enzyme.

Using this compound, the catalytic efficiency of SARS-CoV 3CLpro has been determined to be approximately 0.11 µM⁻¹s⁻¹. For SARS-CoV-2 3CLpro, a k_cat/K_m of 0.21 µM⁻¹s⁻¹ has been reported. asm.org Another study found the catalytic efficiency of SARS-CoV-2 3CLpro to be 3640 M⁻¹s⁻¹. rialpharma.it Differences in reported values can arise from varying experimental setups. rialpharma.it

Table 2: Catalytic Efficiency of Proteases with this compound

Pre-Steady-State Kinetic Analysis using Stopped-Flow Fluorimetry

Pre-steady-state kinetics investigates the initial moments of an enzymatic reaction, before the reaction reaches a steady state. Stopped-flow fluorimetry is a technique that allows for the rapid mixing of enzyme and substrate, enabling the observation of these early events.

The this compound substrate has been used in stopped-flow fluorimetry to study the pre-steady-state kinetics of 3CLpro. acs.orgnih.gov By monitoring the rapid increase in fluorescence upon cleavage, researchers can gain insights into the individual steps of the catalytic mechanism, such as substrate binding and the acylation and deacylation rates. For example, pre-steady-state kinetic data for the 3CLpro-catalyzed hydrolysis of this substrate were generated by measuring fluorescence at 520 nm over a short time frame (2–200 ms). acs.orgnih.gov

Influence of pH on Enzymatic Activity: pH-Rate Profile Studies

The activity of enzymes is highly dependent on the pH of their environment. A pH-rate profile, which is a plot of enzyme activity versus pH, can provide valuable information about the ionization states of amino acid residues in the active site that are crucial for catalysis.

Studies using this compound have been conducted to determine the pH-rate profiles for 3CLpro. acs.orgrialpharma.it For SARS-CoV 3CLpro, the pH-rate profile revealed pKₐ values of 6.25 ± 0.04 and 8.3 ± 0.1, which are attributed to the ionization of the catalytic dyad residues, Cys-145 and His-41. acs.orgrialpharma.it The catalytic activity is typically highest at a physiological pH around 7.0 to 8.0. biorxiv.org

Solvent Kinetic Isotope Effects (sKIEs) on Protease Catalysis

Solvent kinetic isotope effects (sKIEs) are observed when a reaction is carried out in a heavy solvent, such as deuterium (B1214612) oxide (D₂O), instead of water (H₂O). libretexts.org The magnitude of the sKIE can provide insights into the role of solvent molecules and proton transfer events in the reaction mechanism. libretexts.org

In the context of protease catalysis with this compound, sKIEs have been measured to probe the mechanism of 3CLpro. acs.orgnih.gov For SARS-CoV 3CLpro, inverse sKIEs were reported, with values of D₂O(k_cat/K_a) = 0.37 ± 0.06 and D₂Ok_cat = 0.39 ± 0.05. acs.orgnih.gov These inverse effects suggest a transition state where the proton is more constrained than in the ground state, which is consistent with certain cysteine protease mechanisms. acs.org

Elucidation of Catalytic Dyad Protonation States and Reaction Mechanisms

Kinetic data obtained with this substrate are consistent with a mechanism where the Cys-His catalytic dyad exists in a tautomeric equilibrium between a neutral thiol-imidazole form and an imidazolium-thiolate ion pair. acs.org The pH-rate profiles help to identify the pKₐ values of the catalytic residues, providing information on their ionization states at different pH values. acs.orgrialpharma.it Furthermore, sKIE studies can help to understand the nature of proton transfer in the transition state. acs.orgnih.gov

Methodological Frameworks for High Throughput Enzymatic Assays

Development of Fluorescence-Based High-Throughput Screening (HTS) Platforms

The unique properties of Dabcyl-ktsavlqsgfrkme-edans have facilitated the development of robust HTS platforms for identifying and characterizing viral protease inhibitors. medchemexpress.com These platforms are crucial in drug discovery efforts, particularly in response to viral outbreaks.

To accommodate the screening of large compound libraries, assays utilizing this compound are frequently performed in microplate formats. Both 96-well and 384-well plates are commonly used, allowing for the simultaneous testing of numerous compounds. amsbio.comrialpharma.ittaylorandfrancis.comnih.gov The choice of microplate format often depends on the desired throughput and the volume of reagents available. For instance, 384-well plates offer higher throughput and require smaller reaction volumes, which can be advantageous when working with precious enzymes or large compound libraries. nih.gov The use of these standardized formats enables automated liquid handling and plate reading, significantly increasing the scalability and efficiency of the screening process. taylorandfrancis.com

The reliability and sensitivity of HTS assays using this compound are highly dependent on the careful optimization of various experimental parameters.

Determining the optimal concentrations of both the enzyme and the this compound substrate is a critical first step in assay development. The enzyme concentration needs to be sufficient to produce a measurable signal within a reasonable timeframe, while avoiding rapid substrate depletion. nih.govnih.gov Studies have shown that for the SARS-CoV-2 3CL protease, enzyme concentrations in the range of 100 to 300 nM are often used. nih.gov The substrate concentration is typically set around its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors. The Km value for this compound with SARS-CoV-2 3CL protease has been reported to be approximately 17 µM. ubpbio.comubpbio.comresearchgate.netnih.gov Therefore, substrate concentrations in the range of 15 to 50 µM are commonly employed in these assays. medchemexpress.comrialpharma.itubpbio.comsrce.hr

Table 1: Reported Kinetic Parameters for this compound with SARS-CoV Proteases

Protease Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
SARS-CoV 3CLpro 17 ± 4 1.9 ± 0.1 111,765 nih.gov
SARS-CoV 3CLpro 45 ± 4 1.5 ± 0.2 33,333 acs.org
SARS-CoV-2 3CLpro 17 1.9 111,765 ubpbio.com
SARS-CoV-2 3CLpro 30.9 ± 3.8 0.21 ± 0.01 6,689 ± 885 nih.gov
SARS-CoV-2 3CLpro 27.8 ± 5.2 0.16 ± 0.01 5,748 ± 1135 nih.gov
SARS-CoV-2 3CLpro 11 0.04 3,640 nih.gov
SARS-CoV-2 3CLpro 38 ± 4 0.39 ± 0.01 10,263 acs.org
Recombinant 3CLpro 15 Not Reported Not Reported medchemexpress.comglpbio.com

The choice of buffer system and its ionic strength can significantly influence enzyme activity and stability. Assays with this compound are often conducted in buffers such as Tris-HCl or sodium phosphate (B84403) at a pH that is optimal for the specific protease being studied. rialpharma.ittaylorandfrancis.comnih.gov For SARS-CoV proteases, a pH around 7.3 to 8.0 is common. rialpharma.ittaylorandfrancis.com The ionic strength of the buffer, typically adjusted with sodium chloride, can also affect enzyme conformation and activity. rialpharma.itnih.gov For instance, a common assay buffer for SARS-CoV-2 3CLpro includes 50 mM Tris-HCl at pH 7.4 and 100 mM NaCl. nih.gov

To enhance enzyme stability and prevent aggregation, specific additives are often included in the assay buffer. Polyols, such as ethylene (B1197577) glycol, can act as protein stabilizers. nih.gov For example, the use of 20% ethylene glycol has been shown to ensure high activity of the SARS-CoV-2 main protease. nih.gov Detergents like Triton X-114 or Brij 58 may also be added in low concentrations (e.g., 0.0016% Brij 58) to prevent non-specific binding of the substrate or inhibitors to the enzyme or microplate wells, thereby reducing background noise and improving assay reliability. nih.govsrce.hr The presence of a reducing agent, such as DTT or β-mercaptoethanol, is also crucial for cysteine proteases like the 3CL protease to maintain the active site cysteine in a reduced state. taylorandfrancis.comnih.gov

Assay Condition Optimization for Robustness and Sensitivity

Impact of Buffer Systems and Ionic Strength

Comparative Assessment of Analytical Techniques

While fluorescence-based assays using substrates like this compound are predominant for HTS due to their sensitivity and convenience, other analytical techniques can be used for validation and more detailed kinetic studies. researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a powerful method that can directly measure the cleavage of the substrate and the formation of product fragments. researchgate.netnih.gov Although LC-MS is generally lower in throughput compared to fluorescence assays, it can provide more definitive and quantitative data, which is valuable for confirming hits from primary screens and for detailed mechanistic studies. nih.gov Comparing results from both FRET-based assays and LC-MS can provide a more comprehensive understanding of an enzyme's kinetic behavior. nih.gov For instance, discrepancies in kinetic parameters reported from different studies can sometimes be attributed to the different analytical methods used. nih.gov

Advantages and Limitations of FRET-based Assays

FRET-based assays using substrates like this compound have become a preferred method for HTS due to a combination of sensitivity, speed, and a homogeneous format. drugdiscoveryonline.com

Advantages:

High Sensitivity and Real-Time Monitoring: FRET assays offer high sensitivity, allowing for the detection of minute changes in enzymatic activity. drugdiscoveryonline.commdpi.com The continuous nature of the fluorescent signal enables real-time kinetic measurements without interrupting the reaction.

Homogeneous Format: These assays are performed in a "mix-and-read" format, where all components are added to a single well. drugdiscoveryonline.com This simplicity reduces handling steps, making the process faster and more amenable to automation and high-throughput applications. drugdiscoveryonline.com

Flexibility and Speed: The methodology is adaptable for various research purposes, including quantitative analysis, kinetic studies, and inhibitor screening. drugdiscoveryonline.com The rapid signal generation allows for quick determination of enzyme activity. drugdiscoveryonline.com

Non-Destructive: The assay monitors the enzymatic reaction without destroying the sample, which can be advantageous in certain experimental contexts.

Limitations:

Signal Interference: A significant drawback is the potential for interference from compounds within the screening library. biorxiv.orgresearchgate.net Test compounds that are themselves fluorescent or that absorb light at the excitation or emission wavelengths of Edans (typically excited around 340-355 nm and emitting around 490-538 nm) can lead to false-positive or false-negative results. sigmaaldrich.combiolegend.commedchemexpress.com This is known as the inner filter effect. biorxiv.orgresearchgate.net

Photobleaching and Environmental Sensitivity: The fluorophore (Edans) can be susceptible to photobleaching (loss of fluorescence upon prolonged exposure to light), which can affect the accuracy of long-term measurements. mdpi.com The FRET signal can also be sensitive to environmental factors such as pH and temperature, which must be carefully controlled. nih.gov

Assay-Specific Artifacts: The presence of the bulky Dabcyl and Edans moieties could potentially influence the substrate's interaction with the enzyme, leading to kinetic parameters that may not perfectly reflect the enzyme's activity on a native, unlabeled substrate.

Inherent Data Variability: Despite their advantages, FRET-based assays can produce kinetic values that differ from those obtained with other methods, which necessitates careful validation of results. nih.gov

Table 1: Summary of Advantages and Limitations of FRET-based Assays

Feature Description
Advantages
High Sensitivity Capable of detecting low levels of enzymatic activity. drugdiscoveryonline.commdpi.com
Real-Time Data Allows for continuous monitoring of reaction progress.
High-Throughput Suitability Homogeneous, rapid, and automatable format is ideal for large-scale screening. drugdiscoveryonline.com
Limitations
Signal Interference Susceptible to false results from fluorescent compounds or inner filter effects. biorxiv.orgresearchgate.net
Photobleaching The fluorescent signal may degrade over time with light exposure. mdpi.com
Potential for Artifacts The labels (Dabcyl, Edans) may alter substrate binding and kinetics.
Data Discrepancies Kinetic values can vary when compared to other assay methods. nih.gov

Comparison with Liquid Chromatography-Mass Spectrometry (LC-MS) for Kinetic Measurements

While FRET-based assays are a mainstay for HTS, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful, label-free alternative for detailed kinetic analysis. The choice between these methods often depends on the stage of the drug discovery process and the specific questions being addressed.

FRET-based Assays (using this compound): This method relies on an indirect readout of activity—the change in fluorescence. It excels in primary screening phases where the goal is to quickly identify "hits" from large compound libraries due to its speed and high throughput. drugdiscoveryonline.com However, the kinetic parameters derived from FRET assays can be inconsistent. For the SARS-CoV 3CL protease, Michaelis-Menten constant (Km) values determined by FRET assays are typically in the low micromolar (µM) range, suggesting high affinity. bpsbioscience.commedchemexpress.cominvivochem.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a direct detection method. It physically separates the substrate from the product, and the mass spectrometer quantifies each species. This label-free approach eliminates the potential for artifacts introduced by fluorescent tags. biorxiv.orgresearchgate.net LC-MS is considered a more reliable method for confirming hits and accurately characterizing the potency and mechanism of inhibitors. nih.gov However, it is significantly more time-consuming and less suited for screening large numbers of compounds. biorxiv.orgresearchgate.net

Kinetic Parameter Discrepancies: Research has highlighted significant differences in the kinetic values obtained from FRET and LC-MS assays for the same enzyme and substrate. For the SARS-CoV-2 3CL protease, FRET-based assays using this compound report Km values between 15-28 µM. researchgate.netmedchemexpress.cominvivochem.com In contrast, LC-MS studies often report much higher Km values, in the range of 0.9 mM to 2.6 mM, for similar peptide substrates. researchgate.netresearchgate.net These discrepancies suggest that while FRET is excellent for initial screening, LC-MS should be used for more reliable and accurate determination of kinetic parameters to validate promising inhibitor candidates. nih.gov

Table 2: Comparison of FRET and LC-MS for Enzymatic Kinetic Measurements

Parameter FRET-based Assay (with this compound) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Indirect detection via fluorescence change. Direct detection and quantification of substrate and product by mass. nih.gov
Labels Requires fluorescent donor (Edans) and quencher (Dabcyl). stemcell.com Label-free. biorxiv.orgresearchgate.net
Throughput High; suitable for HTS. drugdiscoveryonline.com Low to medium; more complex and time-consuming. biorxiv.orgresearchgate.net
Primary Use Case Initial high-throughput screening for inhibitors. nih.gov Hit confirmation, detailed kinetic studies, and mechanism of action. nih.gov
Reported Kₘ for SARS-CoV-2 3CLpro 15-28 µM. researchgate.netmedchemexpress.cominvivochem.com ~900-2600 µM. researchgate.netresearchgate.net
Key Advantage Speed, simplicity, and scalability. drugdiscoveryonline.com High accuracy and reliability, free from label-induced artifacts. nih.gov
Key Disadvantage Prone to interference and potential kinetic artifacts. biorxiv.orgresearchgate.net Lower throughput, higher complexity and cost. biorxiv.orgresearchgate.net

Contribution to Antiviral Drug Discovery and Inhibitor Characterization

Identification of Novel Protease Inhibitors

The Dabcyl-ktsavlqsgfrkme-edans substrate is extensively used in high-throughput screening (HTS) campaigns to identify novel inhibitors of viral proteases, such as the SARS-CoV-2 Mpro. nih.gov The reliability and sensitivity of FRET-based assays enable the rapid testing of vast chemical libraries, containing billions of compounds, to find molecules that inhibit protease activity. nih.govbiorxiv.org

For instance, a quantitative high-throughput screen (qHTS) of over 10,000 compounds utilized this substrate to identify 27 inhibitors of the SARS-CoV-2 3CLpro. nih.gov Among the most potent hits was Walrycin B, which demonstrated significant inhibitory activity. nih.gov Similarly, the screening of a DNA-encoded chemical library (DEL) containing 4.2 billion compounds successfully identified novel peptidomimetic inhibitors of SARS-CoV-2 Mpro using this FRET-based assay. biorxiv.org The identified compounds, such as SLL11 and its analogue MP6, showed potent inhibition and subsequent antiviral activity. biorxiv.org These screening efforts prove the substrate's utility in exploring vast chemical spaces to discover new inhibitor scaffolds, which are the starting points for drug development programs. nih.govbiorxiv.org

Quantitative Assessment of Inhibitor Potency: Determination of IC50 Values

A primary application of this compound is the precise quantification of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the protease's activity by 50%. This parameter is crucial for comparing the effectiveness of different compounds and for guiding structure-activity relationship (SAR) studies.

Researchers incubate the target protease with varying concentrations of a potential inhibitor before adding the this compound substrate. nih.govosti.gov The rate of fluorescence increase is measured, and the results are plotted as dose-inhibition curves to calculate the IC50 value. nih.govfrontiersin.org This method has been employed to determine the potency of a wide array of inhibitors against SARS-CoV-2 Mpro.

Table 1: IC50 Values of Various Inhibitors Determined Using this compound

Inhibitor Target Protease IC50 Value (µM) Reference
Walrycin B SARS-CoV-2 3CLpro 0.27 nih.gov
Z-FA-FMK SARS-CoV-2 3CLpro 11.39
GC376 SARS-CoV-2 Mpro ~0.15 nih.govfrontiersin.org
SLL11 SARS-CoV-2 Mpro 0.03 biorxiv.org
MP6 SARS-CoV-2 Mpro 2.3 (EC50) biorxiv.org
BCP-32B SARS-CoV-2 3CLpro 0.040 explorationpub.com
BCP-33B SARS-CoV-2 3CLpro 0.048 explorationpub.com
Compound 31 3CLpro 95.4 srce.hr
Compound 33 3CLpro 95.0 srce.hr
Compound A9 SARS-CoV-2 Mpro 0.154 mdpi.com
Nirmatrelvir SARS-CoV-2 Mpro 0.103 mdpi.com
Ensitrelvir SARS-CoV-2 Mpro 0.113 mdpi.com

Mechanistic Insights into Inhibitor-Enzyme Interactions

Beyond identifying inhibitors, the this compound substrate is vital for elucidating the kinetic parameters of the enzyme-inhibitor interaction. By measuring enzyme activity at various substrate and inhibitor concentrations, researchers can gain insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). acs.org

Furthermore, this substrate allows for detailed kinetic characterization of the protease itself. Studies have used it to determine key enzymatic constants like the Michaelis constant (Km) and the catalytic rate (kcat). nih.govasm.org For the SARS-CoV 3CL protease, the Km was determined to be approximately 17 µM and the kcat was 1.9 s⁻¹. nih.gov For the SARS-CoV-2 3CLpro, similar studies reported a Km of 10.5 µM and a kcat of 2.2 s⁻¹. asm.org Comparing these kinetic parameters in the presence and absence of an inhibitor helps to understand how the inhibitor interferes with substrate binding or the catalytic process. nih.govnih.gov Progress curve analysis using this substrate can also help indicate the nature of the inhibition, such as whether an inhibitor acts via a covalent mechanism. srce.hr

Support for Structure-Based Drug Design Initiatives

The data generated from assays using this compound provides a crucial foundation for structure-based drug design (SBDD). mdpi.com The initial identification of "hit" compounds through HTS is the first step. biorxiv.org Once these hits are validated and their potency is quantified, they can be co-crystallized with the target protease.

The resulting crystal structures reveal the precise binding mode of the inhibitor within the enzyme's active site. This structural information is invaluable for medicinal chemists, who can then rationally design modifications to the inhibitor to improve its potency, selectivity, and pharmacokinetic properties. For example, after identifying initial hits from a library, subsequent optimization based on structural insights can lead to the development of highly potent drug candidates. mdpi.com The inhibitory activities of these newly designed compounds are then, in turn, tested and confirmed using the same this compound-based assay, creating an iterative cycle of design, synthesis, and testing that is central to modern drug discovery. mdpi.com

Advanced Research Applications and Future Perspectives

Rational Design and Characterization of Modified Peptide Substrates

The versatility of Dabcyl-ktsavlqsgfrkme-edans lies in its peptide sequence, which mimics the natural cleavage sites of certain viral proteases, and the FRET pair, Dabcyl and Edans, that enables detection of cleavage. bpsbioscience.com Researchers are continuously exploring modifications to this substrate to enhance its utility and specificity for various research applications.

Development of Truncated or Variant Peptide Sequences

The 14-amino acid sequence of this compound is a key determinant of its specificity for proteases like the SARS-CoV 3C-like protease (3CLpro). ubpbio.com However, research has shown that variations of this sequence can be employed to probe the substrate preferences of different proteases or to develop more specific or efficient substrates.

For instance, a study focusing on the FMDV 3C protease successfully utilized the this compound substrate, which was originally designed for SARS-CoV 3CLpro, demonstrating its utility beyond coronaviruses. researchgate.net This cross-reactivity opens avenues for developing a panel of variant peptide sequences to profile the activity of a wide range of viral proteases. The development of truncated versions of the peptide can also be beneficial, potentially reducing the cost of synthesis while retaining the essential recognition motifs for the target protease.

Modification TypeRationalePotential Application
Amino Acid Substitution To investigate the importance of specific residues for protease recognition and cleavage.Mapping the substrate specificity of a protease.
Truncation To identify the minimal peptide sequence required for efficient cleavage.Development of more cost-effective and specific substrates.
Incorporation of Non-natural Amino Acids To enhance stability against non-specific degradation or to introduce novel recognition elements.Creating highly specific and robust protease assays.

Exploration of Alternative FRET Pair Combinations

The Dabcyl-Edans pair is a classic FRET duo used in many fluorogenic substrates. cpcscientific.com Dabcyl acts as a quencher, absorbing the energy emitted by the Edans fluorophore when they are in close proximity within the intact peptide. bpsbioscience.com Upon cleavage by a protease, the two are separated, leading to an increase in fluorescence from Edans. bpsbioscience.com

However, the field of fluorescent probes is constantly evolving, offering a wider palette of donors and quenchers with improved spectral properties. The exploration of alternative FRET pairs could lead to the development of substrates with enhanced sensitivity, reduced background fluorescence, and the potential for multiplexing assays. For example, replacing Edans with a brighter fluorophore or Dabcyl with a more efficient quencher could significantly improve the signal-to-noise ratio of the assay.

FRET Pair ComponentPotential ImprovementExample
Donor (Fluorophore) Increased quantum yield, photostability, and distinct excitation/emission spectra.Fluorescein, Rhodamine derivatives
Acceptor (Quencher) Broader absorption spectrum overlapping with the donor's emission, no native fluorescence.QSY dyes, Black Hole Quenchers (BHQ)

Investigation of Protease Substrate Specificity and Recognition Motifs

This compound and its variants are powerful tools for dissecting the substrate specificity of proteases. The peptide sequence is based on a known cleavage site of the SARS-CoV main protease (Mpro or 3CLpro). researchgate.netsigmaaldrich.com By systematically altering the amino acids in the peptide sequence and measuring the cleavage efficiency, researchers can identify the key residues that the protease recognizes. This information is critical for understanding the molecular basis of enzyme-substrate interactions and for the design of specific inhibitors.

Studies have utilized this substrate to characterize the kinetic parameters of viral proteases, such as the Michaelis constant (Km) and the catalytic rate (kcat). For the SARS-CoV family 3C-like protease, this compound has a reported Km value of approximately 17 µM. bpsbioscience.comubpbio.com Such data provides a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

Broader Applications in Investigating Viral Replication and Pathogenesis Mechanisms

The utility of this compound extends beyond in vitro enzyme assays. It has been instrumental in high-throughput screening campaigns to identify inhibitors of viral proteases, which are essential for viral replication. sbsgenetech.com By monitoring the inhibition of substrate cleavage, researchers can rapidly screen large libraries of compounds for potential antiviral drugs.

Furthermore, understanding the activity of viral proteases is fundamental to unraveling the mechanisms of viral replication and pathogenesis. These enzymes are often responsible for processing viral polyproteins into functional units, a critical step in the viral life cycle. asm.org By using substrates like this compound to study the activity of these proteases in different contexts, scientists can gain insights into how viruses replicate and cause disease. This knowledge is vital for the development of novel therapeutic strategies that target these essential viral enzymes. For example, this substrate has been widely used in research related to the SARS-CoV-2 3CL protease since the COVID-19 pandemic. sbsgenetech.com

Q & A

Q. What is the mechanistic role of Dabcyl-KTSAVLQSGFRKME-Edans in SARS-CoV-2 3CLpro inhibition assays?

  • Methodological Answer: This peptide substrate contains a fluorogenic pair (Dabcyl as a quencher and Edans as a fluorophore). When cleaved by SARS-CoV-2 3CLpro, the fluorescence signal increases proportionally to protease activity. Researchers preincubate the protease with inhibitors, then add the substrate to initiate cleavage. Fluorescence intensity (ex: 340 nm, em: 490 nm) is monitored to quantify inhibition .
  • Experimental Design Tip: Include enzyme-free and inhibitor-free controls to normalize baseline fluorescence and validate assay specificity .

Q. How do researchers optimize substrate concentration to balance signal-to-noise ratios in fluorescence assays?

  • Methodological Answer: Titrate substrate concentrations (e.g., 5–50 µM) while keeping enzyme concentration constant. Use kinetic readings to identify the linear range of fluorescence increase. Excess substrate may cause signal saturation, while low concentrations reduce sensitivity. Optimal concentrations are often determined empirically using dose-response curves .

Q. What are critical storage and handling protocols for this compound?

  • Methodological Answer: Reconstitute lyophilized substrate in DMSO to 20 mM stock solutions (per manufacturer guidelines). Aliquot and store at -20°C to avoid freeze-thaw degradation. Verify stability via periodic fluorescence checks against fresh preparations .

Q. How should researchers handle missing or outlier data in protease inhibition experiments?

  • Methodological Answer: Document outliers using standardized criteria (e.g., >3 SD from mean). Repeat assays in triplicate to distinguish technical errors from biological variability. For missing data due to instrument failure, apply statistical imputation methods (e.g., regression-based replacement) only if justified in the analysis plan .

Advanced Research Questions

Q. How can discrepancies in IC50 values between studies using this substrate be resolved?

  • Methodological Answer: Discrepancies often arise from variations in enzyme purity, substrate batch differences, or assay conditions (pH, temperature). Validate enzyme activity using a reference inhibitor (e.g., GC376) and standardize buffer conditions. Perform cross-lab reproducibility studies with shared reagents .
  • Data Contradiction Analysis: Use Bland-Altman plots to assess inter-lab variability or meta-analysis to pool data from multiple studies while accounting for heterogeneity .

Q. What strategies improve the integration of fluorescence data with structural studies (e.g., cryo-EM or molecular docking)?

  • Methodological Answer: Correlate kinetic parameters (e.g., kcat/KMk_{cat}/K_M) with structural data by mapping inhibitor binding sites. Use time-resolved fluorescence to capture intermediate cleavage states, which can inform docking simulations. Ensure temporal alignment between fluorescence measurements and structural snapshots .

Q. How can researchers design multiplex assays combining this compound with orthogonal detection methods (e.g., HPLC)?

  • Methodological Answer: Split reaction products post-fluorescence readout for HPLC validation. Use quench-flow systems to synchronize sampling times. Normalize fluorescence data to HPLC-measured substrate depletion rates to calibrate signal accuracy .

Q. What statistical approaches are recommended for non-linear regression analysis of IC50 curves?

  • Methodological Answer: Use four-parameter logistic models (e.g., Hill equation) in software like GraphPad Prism. Validate model fit via residual plots and Akaike’s Information Criterion (AIC). Report 95% confidence intervals and perform bootstrapping for small datasets .

Methodological Best Practices

Q. How should researchers preprocess raw fluorescence data to minimize instrument-specific artifacts?

  • Methodological Answer: Subtract background fluorescence from control wells (no enzyme, no substrate). Apply smoothing algorithms (e.g., Savitzky-Golay) sparingly to avoid distorting kinetic curves. Normalize data to internal controls (e.g., plate-specific reference inhibitors) .

Q. What controls are essential for validating protease inhibition specificity in complex biological matrices?

  • Methodological Answer:
    Include (1) a non-cleavable substrate analog to rule out non-specific quenching, (2) a protease-deficient mutant to confirm enzyme dependency, and (3) a pan-protease inhibitor to assess off-target effects. Use spike-recovery experiments in cell lysates to quantify matrix interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.